2-chloro-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide
Description
2-chloro-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a chlorine atom and two furan rings, one of which is methylated
Properties
Molecular Formula |
C18H16ClNO3 |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
2-chloro-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide |
InChI |
InChI=1S/C18H16ClNO3/c1-13-8-9-15(23-13)12-20(11-14-5-4-10-22-14)18(21)16-6-2-3-7-17(16)19/h2-10H,11-12H2,1H3 |
InChI Key |
GYPXVRLYGFQRHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chlorobenzoyl chloride with an appropriate amine under basic conditions.
Attachment of Furan Rings: The furan rings can be introduced via nucleophilic substitution reactions. The furan-2-ylmethyl and 5-methylfuran-2-ylmethyl groups can be attached to the nitrogen atom of the benzamide core through alkylation reactions using corresponding furan derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-chloro-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: It can be explored for its properties in the development of new materials, such as polymers or coatings.
Biological Studies: It can be used to study its interactions with biological targets, potentially leading to the discovery of new biochemical pathways or mechanisms.
Mechanism of Action
The mechanism of action of 2-chloro-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(4-chloro-2-nitro-phenyl)-furan-2-ylmethylene)-malononitrile
- 5-(4-chloro-phenyl)-furan-2-carboxylic acid p-tolylamide
- 5-furan-2-yl-2H-pyrazole-3-carboxylic acid (4-chloro-benzylidene)-hydrazide
Uniqueness
2-chloro-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Biological Activity
2-chloro-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide, with CAS number 874205-75-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanism of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₆ClN₃O₃, with a molecular weight of 329.8 g/mol. The compound features a benzamide backbone substituted with furan rings, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆ClN₃O₃ |
| Molecular Weight | 329.8 g/mol |
| CAS Number | 874205-75-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in disease processes, particularly viral proteases. For instance, similar compounds have shown promise as inhibitors of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication .
Antiviral Activity
Recent research has indicated that derivatives of furan-containing compounds exhibit significant antiviral properties. In particular, compounds structurally related to this compound have demonstrated inhibitory effects against SARS-CoV-2 Mpro with IC50 values ranging from 1.55 μM to 10.76 μM . This suggests that the presence of the furan moiety may enhance the compound's ability to inhibit viral enzymes.
Cytotoxicity
In terms of cytotoxicity, studies have reported that certain derivatives exhibit low cytotoxicity with CC50 values exceeding 100 μM in Vero and MDCK cells, indicating a favorable safety profile for further development .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that modifications to the furan and benzamide portions of the molecule significantly influence its biological activity. For example:
- Substituting different groups on the furan ring can enhance or diminish inhibitory potency.
- The presence of chlorine at specific positions has been shown to optimize binding affinity to target enzymes.
Case Studies
- SARS-CoV-2 Inhibition : A study focusing on non-peptidomimetic inhibitors identified a compound closely related to this compound as a potent inhibitor of SARS-CoV-2 Mpro, highlighting its potential in treating COVID-19 .
- Anti-inflammatory Properties : Another investigation into furan derivatives indicated anti-inflammatory effects in vitro, suggesting that this compound may also have applications in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
